2,6-Dichloro-1-phenylindole-3-carbaldehyde
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Overview
Description
2,6-Dichloro-1-phenylindole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a phenyl group at position 1, and an aldehyde group at position 3 of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-phenylindole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and phenylhydrazine.
Formation of Indole Ring: The indole ring is formed through a Fischer indole synthesis, where 2,6-dichloroaniline reacts with phenylhydrazine in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Introduction of Aldehyde Group: The aldehyde group is introduced at position 3 of the indole ring through a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1-phenylindole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms at positions 2 and 6 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,6-Dichloro-1-phenylindole-3-carboxylic acid.
Reduction: 2,6-Dichloro-1-phenylindole-3-methanol.
Substitution: 2,6-Diamino-1-phenylindole-3-carbaldehyde (when reacted with amines).
Scientific Research Applications
2,6-Dichloro-1-phenylindole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1-phenylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors that recognize indole derivatives, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways by modulating the activity of key proteins and enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine atoms and phenyl group, making it less hydrophobic and potentially less active in certain biological assays.
2,6-Dichloroindole: Lacks the aldehyde group, which limits its reactivity in certain synthetic applications.
1-Phenylindole: Lacks the chlorine atoms and aldehyde group, affecting its overall chemical properties and reactivity.
Properties
Molecular Formula |
C15H9Cl2NO |
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Molecular Weight |
290.1 g/mol |
IUPAC Name |
2,6-dichloro-1-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-7-12-13(9-19)15(17)18(14(12)8-10)11-4-2-1-3-5-11/h1-9H |
InChI Key |
RLRUBYCXBFHAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=C2Cl)C=O |
Origin of Product |
United States |
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